molecular formula C15H13F6N3O4S B2833199 1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396808-37-9

1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2833199
CAS No.: 1396808-37-9
M. Wt: 445.34
InChI Key: AEFIVQWXUTXZHG-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a piperidine core with a 1,3,4-oxadiazole ring and a trifluoromethoxybenzenesulfonyl group. Such structural features are associated with enhanced metabolic stability, lipophilicity, and bioactivity, particularly in antimicrobial and CNS-targeting applications . The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups contribute to electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets .

Properties

IUPAC Name

2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3O4S/c16-14(17,18)13-23-22-12(27-13)9-5-7-24(8-6-9)29(25,26)11-3-1-10(2-4-11)28-15(19,20)21/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFIVQWXUTXZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the trifluoromethoxy and trifluoromethyl groups, and the construction of the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial-grade equipment, continuous flow reactors, and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound is compared to analogs with modifications in the heterocyclic ring, sulfonyl substituents, or piperidine substitution patterns. Key examples include:

Compound Name Structural Differences Key Properties/Applications
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) - Thioether linkage between oxadiazole and benzenesulfonyl
- Methyl substituent on piperidine
Antibacterial activity against S. aureus and E. coli (MIC: 8–32 µg/mL)
4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine - 1,2,4-Triazole instead of oxadiazole
- Benzylsulfanyl and Cl substituents
Higher molecular weight (593.08 g/mol) and potential kinase inhibition
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazol-3-thiol - Pyridine and triazole core
- Thiol functional group
Antifungal activity (IC₅₀: <10 µM)

Functional Group Impact

  • Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl group in the target compound enhances metabolic resistance compared to chloro-substituted analogs (e.g., 4-chlorophenylsulfonyl derivatives), which show faster hepatic clearance .
  • Oxadiazole vs. Triazole : Oxadiazole-containing compounds (e.g., the target) exhibit stronger antibacterial activity, while triazole analogs demonstrate broader kinase inhibition due to improved π-π stacking .

Q & A

Q. Critical Conditions :

  • Reflux duration (3–6 hrs) for cyclization.
  • Use of aprotic solvents (DMF) and bases (K₂CO₃) for coupling reactions to avoid side products .

How can researchers validate the purity and structural integrity of this compound post-synthesis?

Q. Basic Characterization Techniques

  • Thin-Layer Chromatography (TLC) : Monitor reaction completion using silica gel plates and UV visualization .
  • Recrystallization : Purify precipitates using methanol, followed by washing with cold distilled water .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substituent positions on the piperidine and oxadiazole rings.
    • FT-IR : Identify sulfonyl (SO₂) stretches (~1350 cm⁻¹) and oxadiazole C=N peaks (~1600 cm⁻¹) .

What in vitro assays are recommended to evaluate the biological activity of this compound, particularly regarding enzyme inhibition?

Q. Basic Bioactivity Screening

  • Enzyme Inhibition Assays :
    • Tyrosinase Inhibition : Measure IC₅₀ values using L-DOPA as a substrate, comparing to kojic acid as a positive control .
    • Factor Xa (FXa) Inhibition : Use chromogenic substrates (e.g., S-2222) to assess anticoagulant potential .
  • Antimicrobial Screening : Disk diffusion assays against Staphylococcus aureus and Candida albicans to evaluate MIC values .

Methodological Note : Include positive controls (e.g., warfarin for FXa) and validate results with triplicate experiments .

What strategies can be employed to modify the piperidine or oxadiazole moieties to enhance target selectivity in enzyme inhibition studies?

Q. Advanced Structure-Activity Relationship (SAR)

  • Piperidine Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance tyrosinase binding .
    • Replace the sulfonyl group with carbamates to reduce off-target interactions .
  • Oxadiazole Tuning :
    • Substitute the trifluoromethyl group with nitro (-NO₂) or methoxy (-OCH₃) to alter electron density and improve antimicrobial activity .

Case Study : Fluorine substitution on the phenyl ring increased antifungal activity by 30% in analogous piperidine derivatives .

How do computational models predict the interaction of this compound with potential biological targets such as Factor Xa or tyrosinase?

Q. Advanced In Silico Analysis

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with FXa (PDB: 1FJS) or tyrosinase (PDB: 5M8Q). Key interactions include:
    • Hydrogen bonding between the sulfonyl group and Arg222 in FXa.
    • π-Stacking of the oxadiazole ring with His263 in tyrosinase .
  • ADME Prediction : SwissADME predicts moderate bioavailability (F = 65%) due to high logP (~3.2) .

What are the common challenges in scaling up the synthesis of this compound while maintaining regiochemical control?

Q. Advanced Process Chemistry

  • Regiochemical Challenges :
    • Competing sulfonylation at alternative piperidine positions requires strict temperature control (<5°C during sulfonyl chloride addition) .
    • Oxadiazole cyclization may yield regioisomers; optimize stoichiometry of CS₂ to favor the 1,3,4-isomer .
  • Scale-Up Solutions :
    • Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and yield .
    • Replace LiH with milder bases (e.g., NaH) to reduce side reactions in coupling steps .

How can researchers resolve contradictions in bioactivity data between analogous piperidine derivatives?

Q. Advanced Data Analysis

  • Case Example : A study showed conflicting IC₅₀ values for FXa inhibition in derivatives with -CF₃ vs. -OCH₃ substituents. Resolution strategies include:
    • Re-evaluating assay conditions (e.g., buffer pH, ionic strength) .
    • Conducting molecular dynamics simulations to assess binding stability over time .
  • Statistical Validation : Apply ANOVA to compare activity trends across multiple batches .

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